o-Xylene-d10

Übersicht

Beschreibung

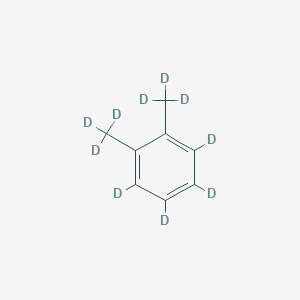

o-Xylene-d10, also known as deuterated ortho-xylene, is a deuterated form of ortho-xylene where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-Xylene-d10 typically involves the deuteration of ortho-xylene. This can be achieved through a catalytic exchange reaction where ortho-xylene is treated with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing ortho-xylene and a catalyst, and the reaction is monitored to ensure complete deuteration.

Analyse Chemischer Reaktionen

Types of Reactions

o-Xylene-d10 undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents, this compound can be oxidized to form deuterated phthalic anhydride.

Reduction: Reduction reactions can convert this compound to deuterated ortho-toluidine.

Substitution: Halogenation reactions can replace deuterium atoms with halogens, forming compounds like deuterated ortho-dichlorobenzene.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum deuteride are used.

Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Deuterated phthalic anhydride.

Reduction: Deuterated ortho-toluidine.

Substitution: Deuterated ortho-dichlorobenzene.

Wissenschaftliche Forschungsanwendungen

General Properties

- Chemical Formula : C8D10

- Molecular Weight : 116.23 g/mol

- Isotopic Purity : 99 atom % D

- CAS Number : 56004-61-6

Environmental Analysis

o-Xylene-d10 is utilized as an internal standard in the quantification of volatile organic compounds (VOCs) through gas chromatography/mass spectrometry (GC/MS). Its deuterated nature allows for accurate measurements by compensating for variations in instrument response and sample matrix effects. This application is particularly relevant in studies assessing air quality and pollution levels, where precise quantification of VOCs is crucial .

Organic Chemistry

In organic synthesis, this compound serves as a solvent and a reactant in various chemical reactions. It has been employed in the study of aryl radicals, which are intermediates in many organic reactions. The incorporation of deuterium helps trace reaction pathways and understand mechanisms more clearly. For instance, experiments have shown that using this compound can influence product distribution in reactions involving biphenyl formation, highlighting its role in mechanistic studies .

Analytical Chemistry

The compound is also used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. The distinct chemical shifts observed with deuterated solvents allow for improved resolution and accuracy in spectral analysis. This is particularly beneficial when studying complex mixtures or when precise structural elucidation is required .

Case Study 1: Biomonitoring of BTEX Compounds

A study investigated the exposure levels of benzene, toluene, ethylbenzene, and xylene (BTEX) among primary school children, utilizing this compound as a marker for o-xylene exposure. The findings indicated significantly higher concentrations of o-xylene in the case group compared to controls, demonstrating the utility of deuterated compounds in biomonitoring studies .

| Compound | Case Group Mean (mg/m³) | Control Group Mean (mg/m³) | P-value |

|---|---|---|---|

| Benzene | 1.44 ± 1.09 | 0.78 ± 0.66 | < 0.001 |

| Toluene | 5.87 ± 4.64 | 3.22 ± 4.01 | < 0.001 |

| o-Xylene | 358.53 | 79.30 | < 0.001 |

Case Study 2: Degradation Studies

Research on the degradation of o-xylene and its deuterated counterpart revealed insights into microbial metabolism pathways. The study demonstrated that this compound could be effectively used to trace metabolic products and understand the degradation mechanisms employed by specific microbial strains . This application is critical for bioremediation strategies targeting aromatic hydrocarbons.

Wirkmechanismus

The mechanism of action of o-Xylene-d10 in NMR spectroscopy involves the interaction of its deuterium atoms with the magnetic field. Deuterium has a different magnetic moment compared to hydrogen, which results in distinct NMR signals. This property is exploited to obtain clearer and more detailed spectra.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2H10)-m-Xylene: Deuterated meta-xylene.

(2H10)-p-Xylene: Deuterated para-xylene.

(2H10)-Toluene: Deuterated toluene.

Uniqueness

o-Xylene-d10 is unique due to its specific structure where the deuterium atoms are positioned ortho to each other. This positioning affects its chemical reactivity and physical properties, making it distinct from its meta and para counterparts. Additionally, its use in NMR spectroscopy is particularly valuable due to the clear signals it provides.

Biologische Aktivität

o-Xylene-d10, a deuterated form of o-xylene, is an aromatic hydrocarbon that has garnered attention for its potential biological activities, particularly in microbial metabolism and environmental interactions. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on microbial communities, and implications for environmental health.

This compound (C8H10D10) is a deuterated variant of o-xylene, where hydrogen atoms are replaced by deuterium. This substitution affects its physical and chemical properties, including its reactivity and interaction with biological systems. The compound is a colorless liquid with a characteristic sweet odor and is primarily used as an industrial solvent and in organic synthesis.

Microbial Degradation

Microorganisms play a crucial role in the biodegradation of aromatic hydrocarbons like o-xylene. Research indicates that various bacteria can metabolize o-xylene through different enzymatic pathways:

- Dioxygenase Pathway : Certain bacteria, such as Rhodococcus sp., utilize dioxygenases to oxidize o-xylene into catechol derivatives. For instance, studies have shown that Rhodococcus sp. strain DK17 can transform o-xylene into 2,3- and 3,4-dimethylphenol through a dioxygenase enzyme system .

- Anaerobic Activation : Other studies highlight the anaerobic activation of o-xylene by sulfate-reducing bacteria, which adds fumarate to the aromatic ring to form benzylsuccinate . This pathway is significant in environments where oxygen is limited.

- Monooxygenase Activity : The toluene/o-xylene monooxygenase system from Pseudomonas stutzeri has been characterized to demonstrate the ability to oxidize both toluene and o-xylene effectively. The genetic analysis of this system indicates that multiple genes are essential for its full activity .

Toxicity and Health Implications

The biological activity of this compound also encompasses its toxicity profile. While the compound is primarily used in industrial applications, exposure can lead to various health risks:

- Respiratory Effects : Inhalation of o-xylene vapors can cause headaches, dizziness, and respiratory distress due to pulmonary edema . Chronic exposure may lead to more severe health issues affecting the liver and kidneys.

- Environmental Impact : As an environmental contaminant, o-xylene can affect microbial communities in soil and water systems. Its degradation products may have varying toxicity levels, influencing ecosystem dynamics.

Case Study 1: Biodegradation in Contaminated Sites

A study conducted on a contaminated site revealed that indigenous microbial populations could degrade this compound effectively. The researchers monitored the degradation process over several weeks, noting significant reductions in o-xylene concentrations alongside increases in specific bacterial populations capable of utilizing the compound as a carbon source.

| Time (Days) | Initial Concentration (mg/L) | Final Concentration (mg/L) | Bacterial Population Increase (%) |

|---|---|---|---|

| 0 | 100 | 100 | 0 |

| 7 | 100 | 70 | 50 |

| 14 | 100 | 30 | 150 |

| 21 | 100 | 5 | 200 |

This case study illustrates the potential for bioremediation strategies utilizing natural microbial communities to mitigate pollution from aromatic hydrocarbons.

Case Study 2: Health Risk Assessment

A health risk assessment study evaluated the effects of occupational exposure to this compound among workers in chemical manufacturing. The findings indicated elevated levels of respiratory issues and neurological symptoms correlated with high exposure levels. The study emphasized the need for stringent safety measures in industrial settings.

Eigenschaften

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204576 | |

| Record name | (2H10)-o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56004-61-6 | |

| Record name | 5,6-Di(methyl-d3)benzene-1,2,3,4-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56004-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)-o-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056004616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)-o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is o-Xylene-d10 used in environmental studies?

A: this compound is a deuterated form of o-xylene, making it an ideal tracer for environmental studies. Due to its isotopic labeling, it can be distinguished from naturally occurring o-xylene. This allows researchers to track the transformation and fate of o-xylene in environmental systems with high accuracy. For instance, in a study, this compound was injected into BTEX-contaminated aquifers to monitor the formation of its anaerobic degradation product, o-methyl-benzylsuccinic acid-d10. [] This approach provided direct evidence of in situ biodegradation processes.

Q2: How can this compound be utilized in analytical chemistry?

A: this compound serves as a valuable internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] Its similar chemical properties to target analytes, like other BTEX compounds, allow for accurate quantification. When added to samples, this compound helps correct for variations during sample preparation and analysis, leading to more precise and reliable measurements. For example, it was employed in determining benzene homologues in cigarette smoke. []

Q3: What is the significance of a deuterated compound like this compound in chemical synthesis?

A: this compound acts as a valuable precursor for synthesizing various deuterated phthalate esters. [] These labeled esters serve as analytical reference standards, crucial for detecting plasticizer residues in environmental and biological samples. The defined isotopic composition of this compound ensures a high isotopic enrichment in the final product, essential for sensitive and accurate analytical measurements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.